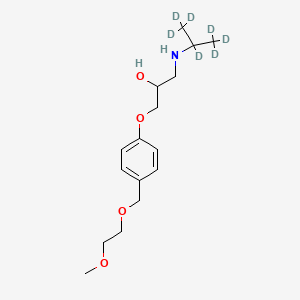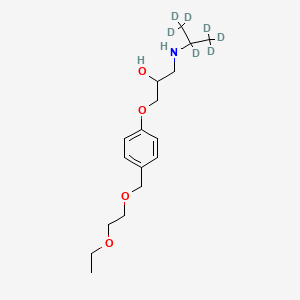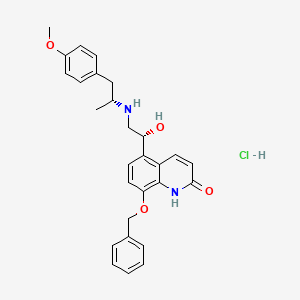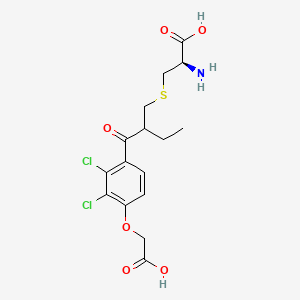
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a chemical compound with the molecular formula C9H16D3O4P and a molecular weight of 225.24 g/mol. It is a deuterium-labeled analog of Desamino P-Ethoxy Glufosinate Ethyl Ester, which is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves the incorporation of deuterium atoms into the molecular structureThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction parameters to achieve high purity and yield. The process involves large-scale synthesis using deuterated reagents and solvents, followed by purification steps such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters.
Applications De Recherche Scientifique
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is widely used in scientific research, including:
Chemistry: As a reference standard for chemical identification and quantification.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: For imaging, diagnosis, and newborn screening using stable isotope labeling.
Industry: As an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mécanisme D'action
The mechanism of action of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on various biological systems. The compound’s molecular targets include enzymes and receptors involved in metabolic pathways, and its effects are mediated through the modulation of these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desamino P-Ethoxy Glufosinate Ethyl Ester: The non-deuterated analog.
Glufosinate Ethyl Ester: A related compound used as a herbicide.
Deuterated Glufosinate Derivatives: Other deuterium-labeled analogs used in research.
Uniqueness
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool for researchers.
Propriétés
Numéro CAS |
1346598-74-0 |
|---|---|
Formule moléculaire |
C9H19O4P |
Poids moléculaire |
225.239 |
Nom IUPAC |
ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |
InChI |
InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |
Clé InChI |
VJNQVJFVURLIEF-HPRDVNIFSA-N |
SMILES |
CCOC(=O)CCCP(=O)(C)OCC |
Synonymes |
4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)









